molecular formula C15H26N2O5 B2355360 9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid CAS No. 1824018-10-1

9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid

Cat. No.: B2355360
CAS No.: 1824018-10-1
M. Wt: 314.382
InChI Key: RYGXYUUPMXPLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid” is a chemical compound with the CAS Number: 1251007-93-8 . It has a molecular weight of 299.37 . The compound is stored at room temperature and is available in powder form . The IUPAC name for this compound is 9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16)6-4-5-11(20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 299.37 . It is stored at room temperature and is available in powder form . The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16)6-4-5-11(20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .

Scientific Research Applications

Antihypertensive Properties

9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a category that includes 9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid, have been prepared and evaluated for antihypertensive effects in rats. The study indicates that these compounds demonstrate significant antihypertensive activity, potentially due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Synthesis and Functionalization

The compound has been involved in studies focused on the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes. These syntheses use a one-pot, multi-component reaction catalyzed by Et3N, demonstrating the compound's utility in creating complex molecular structures (Li et al., 2014).

Electrochemistry in Non-aqueous Media

Research on the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been conducted. This includes the analysis of compounds like this compound, providing insights into their electrochemical properties and potential applications (Abou-Elenien et al., 1991).

Application in Peptide Synthesis

Spirolactams, including derivatives of this compound, have been synthesized for use in peptide synthesis. These compounds serve as constrained surrogates for certain dipeptides, offering a unique approach in the field of peptide engineering (Fernandez et al., 2002).

Photophysical Studies

Photophysical studies and solvatochromic analysis of diazaspiro compounds have been conducted, which includes derivatives of 9-(tert-Butoxycarbonyl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylate. These studies explore the solvent effect on spectral properties, contributing to our understanding of the photophysical behavior of such compounds (Aggarwal & Khurana, 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-methyl-9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)22-13(20)17-7-5-15(6-8-17)10-16(4)9-11(21-15)12(18)19/h11H,5-10H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGXYUUPMXPLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.